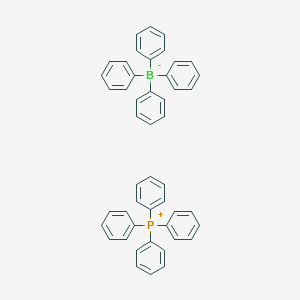
Tetraphenylphosphoniumtetraphenylborat
Übersicht
Beschreibung
Tetraphenylphosphonium tetraphenylborate (TPPB) is a highly reactive, organophosphonium salt that can be used for a variety of scientific research applications. It is an important compound in the field of organic synthesis, and is often used as a catalyst in various chemical reactions. TPPB is also used in biochemistry and physiology, as it has been found to play an important role in the regulation of certain biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Referenzelektrolyt in der Physikalischen Chemie
TPTB ist ein gängiger Referenzelektrolyt in der physikalischen Chemie von Lösungen . Es ermöglicht eine bequeme Aufteilung thermodynamischer Eigenschaften in Ein-Ionen-Beiträge . Dies macht es in vielen Bereichen der reinen, aber auch der angewandten Chemie, einschließlich Biochemie, Umweltchemie, organischer Chemie und chemischer Technologie, äußerst wertvoll .
Infrarotspektroskopie
TPTB wird in der Infrarot(IR)-Spektroskopie verwendet . Ab-initio-Molekulardynamiksimulationen berechnen die IR-Spektren für hydratisierte Bestandteile des TPTB . Dies liefert wichtige Informationen zum Zustand des Hydratationswassers .
Ionen-Solvatations- und Ionen-Assoziationsverhalten
TPTB wird verwendet, um das Ionen-Solvatations- und Ionen-Assoziationsverhalten verschiedener Ionen zu untersuchen . Beispielsweise wurde es verwendet, um das Verhalten von Tetraphenylphosphoniumchlorid, Natriumtetraphenylborat und Natriumchlorid in Polyethylenglykol + Wasser-Mischlösungsmittelsystemen zu untersuchen .
Elektrische Leitfähigkeitsstudien
TPTB wird in Studien zur elektrischen Leitfähigkeit verwendet . Die Leitfähigkeitsdaten wurden mit der Fuoss-Leitfähigkeits-Konzentrationsgleichung in Bezug auf die Grenzmolare Leitfähigkeit, die Assoziationskonstante und den Assoziationsdurchmesser der Elektrolyte analysiert<a aria-label="2: TPTB wird in Studien zur elektrischen Leitfähigkeit2" data-citationid="7057349c-0e7c-8f53-fb61-fe136ba5b10f-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10
Wirkmechanismus
Target of Action
Tetraphenylphosphonium tetraphenylborate (TPP-K) primarily targets the phenol-epoxide ring-opening reaction . The compound interacts with phenol and epoxide, playing a crucial role in the initiation and progression of the reaction .
Mode of Action
The mode of action of TPP-K involves a series of complex interactions. The reaction is initiated by breaking the P-B bond of TPP-K . The generated tetraphenylborate (TetraPB−) reacts with phenol to form a phenoxide ion . This ion then combines with tetraphenylphosphonium (TPP+) to produce the active species, tetraphenylphosphonium phenolate (TPP-OPh) . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide .
Biochemical Pathways
The biochemical pathway affected by TPP-K is the phenol–epoxide ring-opening reaction . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide, and simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide . The formed phenoxide ion binds to TPP+ again, and TPP-OPh is regenerated .
Result of Action
The result of TPP-K’s action is the successful initiation and progression of the phenol–epoxide ring-opening reaction . The reaction leads to the formation of tetraphenylphosphonium phenolate (TPP-OPh), which is an active species that further participates in the reaction .
Action Environment
The action of TPP-K can be influenced by the environment in which it is present. For instance, in dimethylsulfoxide (DMSO), the charge density on BPh4− and Ph4P+ ions is sufficiently high to influence the DMSO molecules’ orientation with respect to the cation and to the anion . This suggests that the environment can significantly impact the efficacy and stability of TPP-K.
Safety and Hazards
Zukünftige Richtungen
Based on the results of the phenol–epoxide ring-opening reaction study, it is possible to construct new design guidelines for latent hardening accelerators such as Tetraphenylphosphonium tetraphenylborate . The free energies of activation in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Tetraphenylphosphonium tetraphenylborate are largely determined by its interactions with other molecules. The charge density on the ions of Tetraphenylphosphonium tetraphenylborate is sufficiently high to influence the orientation of dimethylsulfoxide (DMSO) molecules .
Cellular Effects
It is known that the compound can influence the structure of DMSO, a common solvent used in cellular studies .
Molecular Mechanism
The molecular mechanism of Tetraphenylphosphonium tetraphenylborate involves the breaking of the P-B bond of the compound. The generated tetraphenylborate reacts with phenol to form a phenoxide ion, which combines with tetraphenylphosphonium to produce the active species, tetraphenylphosphonium phenolate .
Temporal Effects in Laboratory Settings
It is known that the compound can influence the structure of DMSO, a common solvent used in laboratory studies .
Metabolic Pathways
It is known that the compound can influence the structure of DMSO, a common solvent used in metabolic studies .
Transport and Distribution
It is known that the compound can influence the structure of DMSO, a common solvent used in transport and distribution studies .
Subcellular Localization
It is known that the compound can influence the structure of DMSO, a common solvent used in subcellular localization studies .
Eigenschaften
IUPAC Name |
tetraphenylboranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWPOPFFBCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431398 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15525-15-2 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


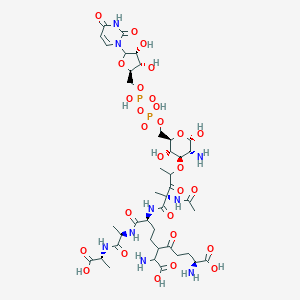
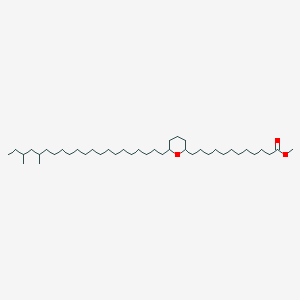
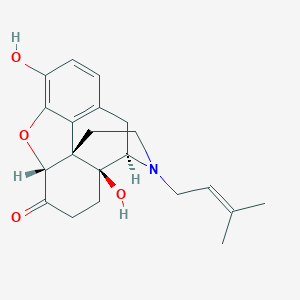


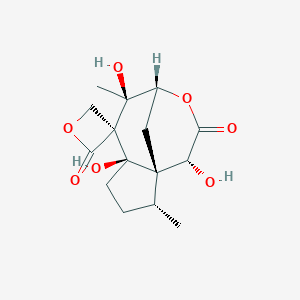


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)

